molecular formula C8H12ClNO2 B12539164 2-(Aminomethyl)-3-methoxyphenol;hydrochloride CAS No. 820973-51-1

2-(Aminomethyl)-3-methoxyphenol;hydrochloride

Cat. No.: B12539164
CAS No.: 820973-51-1
M. Wt: 189.64 g/mol
InChI Key: XGORHDHFQLUKEK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methoxyphenol;hydrochloride is a chemical compound that features an aminomethyl group attached to a methoxyphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methoxyphenol;hydrochloride typically involves the reaction of 3-methoxyphenol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methoxyphenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(Aminomethyl)-3-methoxyphenol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methoxyphenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with proteins, affecting their function. The methoxyphenol structure can participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 3-Methoxyphenol
  • 2-(Aminomethyl)-4-methoxyphenol

Uniqueness

2-(Aminomethyl)-3-methoxyphenol;hydrochloride is unique due to the specific positioning of the aminomethyl and methoxy groups on the phenol ring. This unique structure allows it to interact differently with biological molecules compared to its analogs, making it valuable in specific applications .

Properties

CAS No.

820973-51-1

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

2-(aminomethyl)-3-methoxyphenol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c1-11-8-4-2-3-7(10)6(8)5-9;/h2-4,10H,5,9H2,1H3;1H

InChI Key

XGORHDHFQLUKEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CN)O.Cl

Origin of Product

United States

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